molecular formula C9H14BrNOS B13282595 [(5-Bromothiophen-2-yl)methyl](3-methoxypropyl)amine

[(5-Bromothiophen-2-yl)methyl](3-methoxypropyl)amine

Cat. No.: B13282595
M. Wt: 264.18 g/mol
InChI Key: AOFJCLNGYKOTTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-Bromothiophen-2-yl)methylamine (CAS: 750559-62-7) is a brominated thiophene derivative featuring a (3-methoxypropyl)amine substituent. Thiophene-based compounds are widely studied due to their electronic properties, which make them valuable in pharmaceuticals, agrochemicals, and materials science . The 5-bromo substitution on the thiophene ring introduces electron-withdrawing effects, while the methoxypropyl group enhances solubility through hydrogen bonding. This compound is commercially available (AK Scientific) and serves as a precursor for cross-coupling reactions or bioactive molecule synthesis .

Properties

Molecular Formula

C9H14BrNOS

Molecular Weight

264.18 g/mol

IUPAC Name

N-[(5-bromothiophen-2-yl)methyl]-3-methoxypropan-1-amine

InChI

InChI=1S/C9H14BrNOS/c1-12-6-2-5-11-7-8-3-4-9(10)13-8/h3-4,11H,2,5-7H2,1H3

InChI Key

AOFJCLNGYKOTTK-UHFFFAOYSA-N

Canonical SMILES

COCCCNCC1=CC=C(S1)Br

Origin of Product

United States

Mechanism of Action

Comparison with Similar Compounds

Structural Isomers and Bromine Position

The position of bromine on the thiophene ring significantly impacts electronic and steric properties:

  • (5-Bromothiophen-2-yl)methylamine : Bromine at the 5-position directs electrophilic substitution to the 2- and 4-positions of the thiophene, favoring conjugation with the methylamine group .

Aromatic Ring Variations

Compound Aromatic Ring Key Substituents Molecular Weight (g/mol)
(5-Bromothiophen-2-yl)methylamine Thiophene Br (5-position), methoxypropyl ~263.0
(3,5-Dichlorophenyl)methylamine Phenyl Cl (3,5-positions), methoxypropyl ~247.9
2-amino-N-(3-methoxypropyl)benzamide Phenyl NH2, methoxypropyl, benzamide 208.26
  • Thiophene vs. Phenyl : Thiophene’s electron-rich nature enhances π-π stacking, while phenyl derivatives (e.g., dichlorophenyl) exhibit stronger halogen bonding .
  • Bromine vs. Chlorine : Bromine’s larger atomic radius increases steric hindrance and lipophilicity compared to chlorine .

Reactivity in Cross-Coupling

The 5-bromo substituent in the target compound positions it as a candidate for Suzuki-Miyaura coupling, similar to 2-bromo-3-hexylthiophene derivatives (). Bromine at the 5-position offers superior leaving-group ability compared to 3-bromo isomers .

Physicochemical Properties

Solubility and Lipophilicity

  • Methoxypropyl Group : Enhances water solubility via ether-oxygen hydrogen bonding, as seen in pyridinylmethyl analogs ().
  • Bromothiophene vs. Dichlorophenyl : The target compound’s calculated logP (~2.8) is higher than dichlorophenyl analogs (logP ~2.3) due to bromine’s lipophilicity .

Thermal Stability

Thiophene derivatives generally exhibit higher thermal stability than phenyl analogs. Crystallographic tools (e.g., SHELX, WinGX) could resolve structural features influencing melting points .

Pharmaceutical Relevance

  • Prodrug Design : The methoxypropyl group may improve membrane permeability, as seen in benzamide derivatives ().

Materials Science

  • Conjugated Polymers : Bromothiophenes are precursors for conductive polymers. The 5-bromo isomer’s conjugation efficiency surpasses 3-bromo variants .

Biological Activity

(5-Bromothiophen-2-yl)methylamine is a compound that combines a brominated thiophene ring with a methoxypropyl amine moiety. This unique structure suggests potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The compound's molecular formula and weight are approximately C11H14BrNC_{11}H_{14}BrN and 264.18 g/mol, respectively.

Structural Characteristics

The structural features of (5-Bromothiophen-2-yl)methylamine contribute to its reactivity and biological potential. The brominated thiophene component is known for its ability to engage in various chemical reactions, while the amine group can participate in hydrogen bonding and nucleophilic attacks.

Compound Name Structure Features Unique Aspects
(5-Bromothiophen-2-yl)methylamineBrominated thiophene + methoxypropyl aminePotential for diverse biological activity
5-Bromo-2-thiophenemethylamineBrominated thiophene + methyl amineStrong antimicrobial activity
3-MethoxypropylamineSimple propyl amineUsed as a corrosion inhibitor

Biological Activities

Research indicates that compounds containing thiophene rings and amine functionalities exhibit a range of biological activities, including:

  • Antimicrobial Properties : Studies have shown that thiophene derivatives can possess significant antimicrobial activity against various pathogens. For instance, (5-Bromothiophen-2-yl)methylamine may inhibit bacterial growth through disruption of cell membrane integrity or interference with metabolic pathways.
  • Anticancer Activity : Some derivatives of brominated thiophenes have demonstrated cytotoxic effects on cancer cells by inducing apoptosis or inhibiting cell proliferation. The presence of the methoxypropyl group may enhance these effects by improving solubility or bioavailability.
  • Neurological Effects : Compounds with similar structures have been investigated for their potential neuroprotective effects, possibly through modulation of neurotransmitter systems or reduction of oxidative stress.

Case Studies

Several studies have explored the biological effects of similar compounds:

  • Study on Antimicrobial Activity : A study assessing the antimicrobial efficacy of brominated thiophene derivatives found that compounds with similar structures to (5-Bromothiophen-2-yl)methylamine exhibited significant inhibition against Gram-positive and Gram-negative bacteria, suggesting a potential role in developing new antibiotics.
  • Cytotoxicity Assessment : Research evaluating the cytotoxic effects of thiophene-based compounds on various cancer cell lines indicated that certain derivatives led to reduced viability and increased apoptosis, highlighting their potential as anticancer agents.

Research Findings

Recent findings suggest that the biological activity of (5-Bromothiophen-2-yl)methylamine is influenced by its structural components:

  • Mechanisms of Action : The antimicrobial action may involve interference with bacterial cell wall synthesis or disruption of metabolic processes. In cancer cells, the compound might induce apoptosis via mitochondrial pathways.
  • Pharmacokinetics : Preliminary studies indicate favorable pharmacokinetic properties, including moderate lipophilicity and potential for oral bioavailability, making it a candidate for further development in drug formulation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.